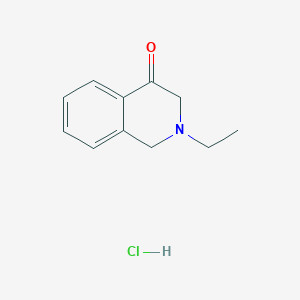

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the isoquinolinone family. It has the molecular formula C11H14ClNO and a molecular weight of 211.69

Vorbereitungsmethoden

The synthesis of 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.

Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the 3-position, to form various N-alkylated derivatives.

Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-substituted 3,4-dihydroisoquinolinone derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride has several scientific research applications:

Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.

Biology: The compound’s derivatives exhibit biological activities, including anti-nausea, antidiabetic, and antiallergy properties.

Medicine: Its derivatives are used in drug development for treating various conditions.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s derivatives can modulate biological pathways, leading to their pharmacological effects. For example, some derivatives may act on neuromuscular fibers, blocking pulses and exerting anthelmintic and insecticidal activities .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride can be compared with other similar compounds, such as:

4-Hydroxy-2-quinolones: These compounds also exhibit interesting pharmaceutical and biological activities.

3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have similar core structures and are used in various pharmacological applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities of its derivatives.

Biologische Aktivität

Overview

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the isoquinolinone family, with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol. Its biological activities have garnered attention due to its potential applications in pharmacology and medicinal chemistry.

The compound exhibits various biological activities, primarily through its interaction with specific biological targets. Similar compounds have shown antioomycete activity against phytopathogens, suggesting that this compound may disrupt biological membrane systems, inhibiting growth and proliferation of targeted organisms.

Biological Activities

Research has indicated that derivatives of this compound possess several notable biological activities:

- Antidiabetic Properties : Some derivatives have been evaluated for their ability to lower blood glucose levels.

- Antiallergy Effects : Certain modifications of the compound have shown potential in alleviating allergic reactions.

- Neuroprotective Effects : Research suggests that some derivatives may protect neuronal cells from toxic insults, particularly in models of neurodegenerative diseases .

In Vitro Studies

A study investigating the butyrylcholinesterase (BChE) inhibitory activity of isoquinoline derivatives found that specific analogs demonstrated significant inhibition with IC50 values as low as 2.68 μM. These findings highlight the potential of isoquinoline derivatives in treating conditions related to cholinergic dysfunction .

Neuroprotective Activity

Another investigation focused on the protective effects of certain compounds derived from this compound against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells. The results showed that treated cells exhibited improved viability compared to untreated controls, indicating a promising avenue for neuroprotective drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 2-Ethyl-1,3-dihydroisoquinolin-4-one | BChE Inhibitor | 2.68 ± 0.28 |

| 4-Hydroxy-2-quinolones | Antimicrobial | Varies |

| 3,4-Dihydroisoquinolin-1(2H)-one | Anticancer and Antioxidant | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves N-alkylation processes followed by oxidation. The resulting derivatives can be modified to enhance specific biological activities, making them valuable in drug discovery.

Eigenschaften

IUPAC Name |

2-ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPRRSYOOVVQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2C(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.